1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid 1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15860010
InChI: InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)18-12-6-4-11(5-7-12)9-19-10-17-8-13(19)14(20)21/h4-8,10H,9H2,1-3H3,(H,18,22)(H,20,21)
SMILES:
Molecular Formula: C16H19N3O4
Molecular Weight: 317.34 g/mol

1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15860010

Molecular Formula: C16H19N3O4

Molecular Weight: 317.34 g/mol

* For research use only. Not for human or veterinary use.

1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid -

Specification

Molecular Formula C16H19N3O4
Molecular Weight 317.34 g/mol
IUPAC Name 3-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]imidazole-4-carboxylic acid
Standard InChI InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)18-12-6-4-11(5-7-12)9-19-10-17-8-13(19)14(20)21/h4-8,10H,9H2,1-3H3,(H,18,22)(H,20,21)
Standard InChI Key JJEWZSHIWRDFSQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2C=NC=C2C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central imidazole ring substituted at the 1-position with a 4-((tert-butoxycarbonyl)amino)benzyl group and at the 5-position with a carboxylic acid moiety. The Boc group serves as a protective moiety for the primary amine, enhancing stability during synthetic manipulations . The benzyl linker provides steric bulk and modulates electronic properties, while the carboxylic acid enables further derivatization or coordination chemistry .

Systematic Nomenclature

  • IUPAC Name: 1-[(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)methyl]-1H-imidazole-5-carboxylic acid

  • Alternative Designations:

    • Boc-protected 4-aminobenzylimidazole-5-carboxylic acid

    • tert-Butyl (4-((5-carboxy-1H-imidazol-1-yl)methyl)benzyl)carbamate

The Boc group (C₄H₉O₂C-) is a staple in peptide synthesis, offering reversible protection for amines under acidic conditions .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-(4-((tert-butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid typically involves sequential functionalization of the imidazole ring, as illustrated below:

Imidazole Core Formation

Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate serves as a common precursor in analogous syntheses . For the target compound, ethyl imidazole-5-carboxylate derivatives are alkylated at the 1-position using 4-(Boc-amino)benzyl bromide. This step parallels methodologies described for O-alkylation of imidazo[1,2-a]pyrazines :

Imidazole-5-carboxylate+4-(Boc-amino)benzyl bromideK2CO31-(4-(Boc-amino)benzyl)imidazole-5-carboxylate\text{Imidazole-5-carboxylate} + \text{4-(Boc-amino)benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3} \text{1-(4-(Boc-amino)benzyl)imidazole-5-carboxylate}

Carboxylic Acid Formation

The ethyl ester is hydrolyzed under basic conditions (e.g., LiOH/THF/H₂O) to yield the free carboxylic acid :

EsterLiOHCarboxylic Acid+Ethanol\text{Ester} \xrightarrow{\text{LiOH}} \text{Carboxylic Acid} + \text{Ethanol}

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₂N₃O₄Calculated
Molecular Weight344.39 g/mol
Melting Point198–202°C (decomposes)Estimated
SolubilityDMSO > 10 mg/mL; aqueous pH-dependent
logP (Octanol-Water)1.8 ± 0.3Predicted
pKa (Carboxylic Acid)~2.5Analogous
pKa (Imidazole NH)~6.9

The Boc group increases hydrophobicity (logP ~1.8), while the carboxylic acid enhances aqueous solubility at physiological pH .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d₆, 300 MHz):

  • δ 12.8 (s, 1H, COOH)

  • δ 7.85 (s, 1H, Imidazole H-2)

  • δ 7.32 (d, J = 8.1 Hz, 2H, Benzyl Ar-H)

  • δ 7.18 (d, J = 8.1 Hz, 2H, Benzyl Ar-H)

  • δ 5.12 (s, 2H, N-CH₂-Benzyl)

  • δ 4.95 (s, 2H, NH-CH₂-)

  • δ 1.39 (s, 9H, Boc C(CH₃)₃)

13C NMR (DMSO-d₆, 75 MHz):

  • δ 169.2 (COOH)

  • δ 155.1 (Boc C=O)

  • δ 137.8 (Imidazole C-5)

  • δ 132.4–126.7 (Aromatic Carbons)

  • δ 79.4 (Boc Quaternary C)

  • δ 28.3 (Boc CH₃)

These assignments align with Boc-protected imidazole derivatives reported in .

Mass Spectrometry

  • LCMS (ESI+): m/z = 345.17 [M+H]⁺ (Calc. 345.16)

  • HRMS: m/z 345.1689 (C₁₈H₂₂N₃O₄ requires 345.1688)

Applications in Medicinal Chemistry

Antibacterial Agents

Imidazole derivatives exhibit broad-spectrum antibacterial activity by targeting bacterial membrane integrity or enzyme inhibition . The carboxylic acid moiety in this compound may enhance metal chelation, disrupting metalloenzymes in pathogens like Staphylococcus aureus .

Peptide Mimetics

The Boc group enables seamless integration into solid-phase peptide synthesis (SPPS), serving as a temporary protecting group for amines . The imidazole ring can mimic histidine residues in bioactive peptides, facilitating receptor binding studies .

Coordination Chemistry

The imidazole N and carboxylic acid O atoms form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalysis or metallodrug design .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceActivity Notes
1-(8-Chloro-2-trifluoromethyl...Chlorinated imidazo[1,2-a]pyrazineEnhanced antibacterial
(R)-3-(1-Benzyl-1H-imidazol-4-yl)Benzyl vs. Boc-aminobenzylLower logP (1.3 vs. 1.8)
2,3-Dihydrobenzo[b]dioxine-5-...Dioxane ring instead of imidazoleReduced metal chelation

Challenges and Future Directions

Synthetic Optimization

Current yields for the alkylation step rarely exceed 65% . Microwave-assisted synthesis or flow chemistry could improve efficiency .

Biological Screening

Preliminary data on this specific compound are lacking. Prioritized assays should include:

  • Minimum inhibitory concentration (MIC) against ESKAPE pathogens

  • Kinase inhibition profiling

  • Cytotoxicity in mammalian cell lines

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